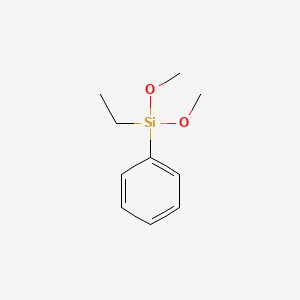

Ethyl(dimethoxy)phenylsilane

Description

Overview of Organosilane Classes and Their Significance

Organosilanes are compounds with at least one carbon-silicon bond. wikipedia.org They are broadly classified based on the substituents attached to the silicon atom. Some major classes include:

Organohalosilanes: These are important precursors for the synthesis of other organosilicon compounds. wikipedia.org

Silanols: Containing Si-OH bonds, they are formed by the hydrolysis of organohalosilanes and are key intermediates in the production of silicones.

Alkoxysilanes: With Si-OR (where R is an alkyl group) bonds, these are used as coupling agents and in sol-gel processes. researchgate.net

Silenes: These are compounds containing a silicon-carbon double bond (Si=C) and are primarily of academic interest. wikipedia.org

Organosilanes have a wide array of applications, including in sealants, adhesives, coatings, and as additives in agriculture. wikipedia.org

Overview of Organosilane Classes and Their Significance

Historical Context of Organosilicon Compound Investigations

The field of organosilicon chemistry dates back to the 19th century. iust.ac.ir Here are some key milestones:

1863: Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane, and also the first organochlorosilane. wikipedia.orgiust.ac.ir

Early 20th Century: Frederic Kipping conducted extensive research on organosilicon compounds, coining the term "silicone." He was a pioneer in using Grignard reagents to synthesize alkylsilanes and arylsilanes and was the first to prepare silicone oligomers and polymers. wikipedia.orgiust.ac.ir

1940s: Eugene G. Rochow's development of the "Direct Process" (also known as the Müller-Rochow process) for synthesizing organochlorosilanes was a major breakthrough, enabling large-scale production of silicones. wikipedia.orgmdpi.com This process had a significant impact on the development of organosilicon compounds and their applications. mdpi.com

1946: The development of hydrosilylation technology, a process for forming silicon-carbon bonds, marked another significant advancement. nih.gov

Structure

3D Structure

Properties

CAS No. |

112123-25-8 |

|---|---|

Molecular Formula |

C10H16O2Si |

Molecular Weight |

196.32 g/mol |

IUPAC Name |

ethyl-dimethoxy-phenylsilane |

InChI |

InChI=1S/C10H16O2Si/c1-4-13(11-2,12-3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |

InChI Key |

OWFNNCHTAVHPBL-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](C1=CC=CC=C1)(OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Ethyl Dimethoxy Phenylsilane

Approaches for the Preparation of Alkyl(dimethoxy)phenylsilanes

The synthesis of alkyl(dimethoxy)phenylsilanes, such as ethyl(dimethoxy)phenylsilane, typically involves the formation of silicon-carbon and silicon-oxygen bonds through distinct chemical reactions. The following sections detail the most common and effective approaches.

Grignard Reagent-Mediated Synthetic Routes to Organosilanes

Grignard reagents are a cornerstone in organosilicon chemistry for the formation of silicon-carbon bonds. gelest.com This method remains a versatile and vital technique for producing a wide array of organosilanes. gelest.com The general principle involves the reaction of a Grignard reagent (RMgX) with a halosilane or alkoxysilane, leading to the substitution of a halide or alkoxy group with the organic group from the Grignard reagent. gelest.comlkouniv.ac.in

For the synthesis of this compound, a step-wise approach is often employed. First, a Grignard reagent, such as ethylmagnesium bromide (CH₃CH₂MgBr), is reacted with a dichlorosilane (B8785471) precursor like dichlorophenylsilane. The reactivity of the chloride groups on the silicon atom decreases with progressive substitution, which allows for some control over the degree of alkylation. lkouniv.ac.in The reaction of an organometallic nucleophile, like a Grignard reagent, with a chlorosilane is a common laboratory method for creating silicon-carbon bonds. lkouniv.ac.in

The reaction protocol can be varied to influence the product distribution. For instance, the order of addition of the reagents is critical. Adding the silane (B1218182) to the Grignard reagent (normal addition) typically favors full substitution, while the reverse addition (adding the Grignard reagent to the silane) is preferred for partial substitution. gelest.com

An alternative to chlorosilanes as starting materials are alkoxysilanes. Grignard reagents can also displace alkoxy groups. gelest.com For example, phenyltrimethoxysilane (B147435) can be reacted with ethylmagnesium bromide to yield this compound. This reaction is a key step in some patented industrial processes.

Alcoholysis of Chlorosilanes for Alkoxysilane Formation

The formation of the methoxy (B1213986) groups in this compound is typically achieved through the alcoholysis of a corresponding chlorosilane precursor. scispace.com This reaction involves the treatment of a chlorosilane with an alcohol, in this case, methanol (B129727), to replace the chlorine atoms with alkoxy groups. The reaction between chlorosilanes and alcohols is generally rapid. scispace.com

Specifically, to synthesize this compound, one would start with ethyl(dichloro)phenylsilane. This precursor is then reacted with methanol. The reaction produces the desired this compound and hydrochloric acid (HCl) as a byproduct. scispace.com To neutralize the generated HCl, a base, such as a tertiary amine, is often added to the reaction mixture. scispace.com

This method is a classical and widely used approach for the synthesis of alkoxysilanes. mdpi.com The process is efficient and can be carried out under relatively mild conditions, often at room temperature. scispace.com

Direct Silane Functionalization Strategies

Direct C-H bond silylation represents a more atom-economical and efficient approach to forming silicon-carbon bonds, avoiding the need for pre-functionalized starting materials like aryl halides. sciengine.com This strategy involves the direct reaction of a C-H bond with a hydrosilane in the presence of a transition metal catalyst. sciengine.com

For the synthesis of this compound, a potential direct functionalization route would involve the silylation of a benzene (B151609) C-H bond with a suitable ethyl(dimethoxy)silane precursor. Iridium-catalyzed silylation of benzene with hydrosilanes has been reported, although it can lead to a mixture of products. sciengine.com The development of catalysts that can selectively functionalize specific C-H bonds is an active area of research. escholarship.org

While direct C-H silylation is a powerful tool, its application to the specific synthesis of this compound may require careful selection of catalysts and reaction conditions to achieve high selectivity for the desired product over other possible isomers or multiply-silylated products. sciengine.com

Catalytic Pathways in this compound Synthesis and Derivatization

Catalysis plays a crucial role in modern organosilicon chemistry, offering more efficient and environmentally benign synthetic routes. The following sections explore catalytic pathways relevant to the synthesis and further reactions of this compound.

Dehydrogenative Coupling of Hydrosilanes with Alcohols

Dehydrogenative coupling of hydrosilanes with alcohols has emerged as a green alternative to the traditional alcoholysis of chlorosilanes for forming Si-O bonds. mdpi.comtandfonline.com This method involves the reaction of a hydrosilane with an alcohol in the presence of a catalyst, releasing dihydrogen (H₂) as the only byproduct. tandfonline.com This process is highly atom-economical and avoids the formation of corrosive byproducts like HCl. tandfonline.com

In the context of this compound synthesis, this pathway could be employed by reacting ethylphenylsilane with methanol. A variety of catalysts, including transition metal complexes and simple inorganic compounds, can promote this transformation. mdpi.com For instance, cobalt-based catalysts have been shown to be effective for the dehydrogenative coupling of hydrosilanes with alcohols. tandfonline.com The reaction often proceeds under mild conditions, and in some cases, can be performed without a solvent. mdpi.com

This method is particularly attractive for its environmental benefits and the high purity of the resulting alkoxysilane products. mdpi.com

Transition Metal-Catalyzed Hydrosilylation Reactions in Alkoxysilane Formation

Transition metal-catalyzed hydrosilylation is a fundamental reaction in organosilicon chemistry, typically involving the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon or carbon-oxygen double bond. libretexts.orgnih.gov While often used to form silicon-carbon bonds, hydrosilylation can also be relevant to the formation of alkoxysilanes.

One pathway involves the hydrosilylation of a carbonyl compound. For instance, a ketone or aldehyde can be reacted with a hydrosilane in the presence of a transition metal catalyst to form a silyl (B83357) ether (an alkoxysilane). rsc.org While not a direct route to this compound itself, this demonstrates the versatility of hydrosilylation in creating Si-O-C linkages.

More directly, the synthesis of precursors for this compound can involve hydrosilylation. For example, the reaction of an alkene with a hydrosilane containing methoxy groups can be catalyzed by transition metals. Platinum-based catalysts are highly effective for the hydrosilylation of alkenes. researchgate.net This reaction is a cornerstone of the silicones industry. researchgate.net Earth-abundant metals like iron, cobalt, and nickel are also being increasingly explored as more sustainable catalysts for hydrosilylation. researchgate.net

The mechanism of metal-catalyzed hydrosilylation often involves the oxidative addition of the Si-H bond to the metal center, followed by insertion of the unsaturated substrate and subsequent reductive elimination. libretexts.org The choice of metal catalyst and ligands can influence the regioselectivity and stereoselectivity of the reaction. rsc.org

Mechanochemical Synthesis of Alkoxysilanes

Mechanochemistry has emerged as a powerful, green alternative for the direct synthesis of alkoxysilanes, including this compound. This method offers a significant simplification of traditional multi-stage processes by often eliminating the need for separate silicon and catalyst preparation steps. rsc.orgrsc.orgscispace.com The core principle of mechanochemical synthesis involves the use of mechanical energy, typically through ball milling, to activate chemical reactions. rsc.org

In this one-stage process, silicon is activated through mechanoactivation, which is then followed by a reaction with an alcohol. rsc.orgrsc.org Vibration milling, for instance, can remove the passivating oxide layer from silicon particles and activate even large silicon fractions (1000–2000 μm). rsc.orgrsc.org The abrasion of the reactor walls and grinding bodies, often made of brass (a copper alloy), can generate a developed catalytic surface on the silicon. rsc.org This in-situ catalyst formation is a key advantage of the mechanochemical approach.

The process generally involves the reaction between untreated silicon (up to 5 mm dispersion) and an aliphatic alcohol in the presence of a copper catalyst at temperatures ranging from 200–300 °C within a vibrating fluidized bed of milling bodies. mdpi.com The mechanical action not only grinds the silicon, removing the surface oxide layer and promoting mixing, but also facilitates the formation of nanoscale copper-containing particles that can diffuse into the silicon, creating active centers for the reaction. mdpi.com

Recent advancements have demonstrated the synthesis of alkoxysilanes via mechanochemical ball milling at near-room temperatures (around 40 °C) in a halogen-free and HF-free one-pot method. acs.org This involves milling silicon and copper powders in an alcohol. acs.org The mechanochemical pre-treatment of the Si-Cu mixture leads to the formation of copper silicide (Cu₃Si), which acts as an effective catalyst for the synthesis. acs.org

Optimization and Selectivity in this compound Synthesis

The synthesis of this compound and related alkoxysilanes is highly dependent on the careful optimization of reaction conditions and the choice of catalyst systems to achieve high yield and selectivity.

Reaction Conditions:

Key parameters that influence the outcome of the synthesis include temperature, pressure, reaction time, and the rate of reactant addition. mdpi.comacs.org In mechanochemical synthesis, factors such as vibration frequency and acceleration are also crucial. rsc.orgmdpi.com For instance, increasing vibration acceleration can lead to a higher number of collisions and shorten the reaction time without compromising selectivity. mdpi.com In some catalytic systems, temperature plays a critical role in determining the product distribution. For example, in the synthesis of methoxysilanes, lower pretreatment temperatures of the silicon-copper chloride mixture favored the formation of trimethoxysilane (B1233946), while higher temperatures led to lower selectivity. mdpi.com Solvent choice can also dictate the reaction pathway, with the ability to control selectivity towards either hydrosilylation or alkoxysilylation by adjusting the solvent mixture. acs.org

Catalyst Systems:

A variety of catalyst systems have been explored for the synthesis of alkoxysilanes. Copper-based catalysts are widely used in direct synthesis processes, often generated in situ in mechanochemical methods. rsc.orgmdpi.comacs.org The ratio of silicon to copper is a parameter that can be adjusted to control the ratio of tri- to tetraalkoxysilanes produced. mdpi.com

Transition metal complexes have also shown significant promise. Cobalt complexes, for example, have demonstrated high activity and selectivity in the dehydrogenative coupling of silanes with alcohols. acs.org Iron-based catalysts, such as FeCl₃, have been used for the reduction of various organic compounds using phenylsilane (B129415). researchgate.netacs.org Nickel catalysts are effective in the reduction of amides to amines using phenylsilane. orgsyn.org Copper(II) fluoride (B91410) in combination with chiral dipyridylphosphine ligands has been shown to be a highly effective system for the asymmetric hydrosilylation of ketones. nih.gov The choice of the metal center and the ligand can significantly impact the catalyst's activity and selectivity. acs.orgnih.gov For example, in the cobalt-catalyzed hydrosilylation of dienes, the ligand structure was found to be a key determinant of the regioselectivity of the reaction. nih.gov

The following table summarizes the influence of various catalysts on the synthesis of related silane compounds, providing insight into potential systems for this compound synthesis.

| Catalyst System | Substrates | Product(s) | Key Findings |

| Copper (in situ from brass) | Silicon, Alcohol | Alkoxysilanes | Mechanochemical activation creates a catalytic surface on silicon. rsc.org |

| Copper Powder | Silicon, Ethanol | Tetraethoxysilane (TEOS) | Near-room-temperature, halogen-free synthesis is possible via ball milling. acs.org |

| Cobalt Complexes (e.g., cat-1) | Phenylsilane, Methanol | Trimethoxysilane | High activity and selectivity in dehydrogenative coupling. acs.org |

| Iron(III) Chloride (FeCl₃) | Phenylsilane, Alkyl/Aryl Halides | Reduced Halides | Effective for reduction reactions; disproportionation of phenylsilane to diphenylsilane (B1312307) observed. researchgate.net |

| Nickel(II) Chloride (NiCl₂(dme)) | Phenylsilane, Amides | Amines | Catalyzes the reduction of various amides. orgsyn.org |

| Copper(II) Fluoride/Dipyridylphosphine | Phenylsilane, Ketones | Chiral Alcohols | Highly effective for asymmetric hydrosilylation. nih.gov |

| (PDI)CoCl₂ | 1,4-Dienes, Silanes | 1,2- and 1,4-Hydrosilylation Products | Reaction outcome is highly dependent on silane, catalyst, and conditions. nih.gov |

This table is generated based on available research on related silane chemistry and may not directly represent the synthesis of this compound.

Controlling stereochemistry and regioselectivity is a fundamental aspect of modern organic synthesis, and it is particularly relevant in the preparation of functionalized silanes like this compound. researchgate.net

Stereochemistry:

Achieving stereochemical control, particularly in the creation of chiral centers, often relies on the use of chiral catalysts or auxiliaries. researchgate.net In the context of silane chemistry, asymmetric hydrosilylation is a prominent method for introducing chirality. For instance, the use of chiral phosphine (B1218219) ligands in combination with copper catalysts has proven effective in the enantioselective hydrosilylation of ketones, yielding chiral secondary alcohols with high enantiomeric excess. nih.gov The choice of the chiral ligand is paramount in determining the stereochemical outcome. nih.gov While direct studies on the stereoselective synthesis of this compound are not prevalent in the provided search results, the principles of asymmetric catalysis demonstrated in related reactions are applicable. The development of bespoke catalysts can be crucial for achieving high stereoselectivity in specific transformations. nih.gov

Regioselectivity:

Regioselectivity, the control of where a reaction occurs on a molecule with multiple reactive sites, is another critical factor. alagappauniversity.ac.in In the synthesis of alkoxysilanes, the regioselectivity of hydrosilylation reactions is a key consideration. For example, in the hydrosilylation of dienes, the choice of catalyst and reaction conditions can direct the reaction to occur at either the 1,2- or 1,4-position. nih.gov The electronic and steric properties of both the substrate and the catalyst play a significant role in governing regioselectivity. In the epoxidation of allylsilanes followed by ring-opening, complete regioselectivity has been observed, leading to the formation of 2-fluoro-3-silylpropan-1-ols. semanticscholar.org This regioselectivity is attributed to a β-silyl effect that stabilizes a cationic intermediate. semanticscholar.org The nature of the protecting group on a nitrogen atom can also be used to control the regioselectivity of hydrometalation processes. mit.edu Careful manipulation of reaction conditions, such as pH, can also influence the chemoselectivity of a reaction, directing it towards a specific product. acs.org

Elucidation of Reaction Mechanisms and Kinetics for Ethyl Dimethoxy Phenylsilane Transformations

Hydrolysis and Condensation Kinetics in Alkoxysilane Systems

The transformation of ethyl(dimethoxy)phenylsilane into polysiloxane networks is a multi-step process initiated by hydrolysis, followed by condensation. nih.gov In the hydrolysis step, the methoxy (B1213986) groups (-OCH₃) are replaced by hydroxyl groups (-OH) upon reaction with water. The subsequent condensation reactions involve the formation of stable siloxane (Si-O-Si) bonds from these hydroxylated intermediates, releasing water or alcohol as a byproduct. nih.gov

Quantitative kinetic studies provide crucial data on reaction rates, which are essential for controlling polymerization and material properties. While specific kinetic data for this compound is not extensively detailed in the provided literature, the behavior of analogous organoalkoxysilanes offers significant insight. The hydrolysis of alkoxysilanes is generally a catalytic reaction that depends on factors such as the concentrations of the silane (B1218182), water, and any catalysts present. nih.gov Many studies report that the hydrolysis follows pseudo-first-order kinetics with respect to the alkoxysilane concentration. nih.gov

The rate of hydrolysis is significantly influenced by the nature of the substituents on the silicon atom. For instance, studies on methacryloyloxyalkylfunctional alkoxysilanes have shown that the structure of the organic group and the type of alkoxy group (methoxy vs. ethoxy) can alter hydrolysis rates by orders of magnitude. afinitica.com Under acidic conditions, methoxy-substituted silanes bearing a methylene (B1212753) spacer hydrolyze up to 60 times faster than their propylene-spacer counterparts. afinitica.com Activation energies for the hydrolysis of similar compounds, such as methyltriethoxysilane (MTES) and tetraethoxysilane (TEOS), have been determined under various pH conditions, highlighting the sensitivity of the reaction to its environment. nih.gov

| Compound | Conditions | Rate Constant (k) | Activation Energy (Ea) |

|---|---|---|---|

| Tetraethoxysilane (TEOS) | Acid-catalyzed (HCl) | 4.5 - 65 × 10⁻² M⁻¹ min⁻¹ | 31.52 kJ mol⁻¹ (at pH 3.134) |

| Methyltriethoxysilane (MTES) | Acid-catalyzed | 0 - 0.23 M⁻¹ min⁻¹ (at pH 2-4) | 57.61 kJ mol⁻¹ (at pH 3.134) |

| Methyltrimethoxysilane (MTMS) | Base-catalyzed (in Methanol (B129727), 30°C) | 2.453 × 10⁴ s⁻¹ | 50.09 kJ mol⁻¹ |

Note: The data presented are for analogous compounds and serve to illustrate the range of kinetic parameters observed in alkoxysilane systems.

The formation of siloxane bonds (Si-O-Si) occurs through condensation reactions between silanol (B1196071) (Si-OH) groups. These reactions can proceed via two main pathways: a water-producing condensation between two silanol groups or an alcohol-producing condensation between a silanol group and an unhydrolyzed alkoxide group. nih.gov

The underlying mechanism of hydrolysis and condensation is dependent on the pH of the medium. nih.gov

In acidic media , the reaction typically proceeds via an Sₙ2-Si mechanism. An alkoxide oxygen atom is first protonated, making it a better leaving group. A water molecule then performs a nucleophilic attack on the silicon center, leading to a five-coordinate transition state and subsequent displacement of an alcohol molecule to form a silanol. nih.govresearchgate.net Condensation is slower under these conditions, which favors the formation of linear, less-branched polymers. semanticscholar.org

In alkaline media , the mechanism also follows an Sₙ2-Si pathway, but the attacking nucleophile is a hydroxide (B78521) ion (OH⁻) for hydrolysis or a deprotonated silanolate ion (Si-O⁻) for condensation. nih.gov This pathway involves penta- or hexavalent intermediates or transition states. nih.gov Base-catalyzed reactions generally lead to faster condensation rates and result in more compact, highly branched, or colloidal silica (B1680970) structures. semanticscholar.org

The reaction pathways and kinetics of hydrolysis and condensation are highly sensitive to several experimental parameters.

pH: The pH of the reaction medium is a critical factor. The rate of hydrolysis is slowest at a neutral pH of approximately 7 and is significantly accelerated by either acidic or basic catalysts. nih.govcfmats.com In acidic conditions (pH < 4), the hydrolysis rate is generally faster than the condensation rate, allowing for the accumulation of silanol intermediates. researchgate.netresearchgate.net Conversely, in basic conditions (pH > 7), condensation reactions are typically faster than hydrolysis, leading to rapid gelation or particle formation. nih.gov

Solvent: The choice of solvent, often an alcohol, serves to homogenize the otherwise immiscible alkoxysilane and water reactants. nih.gov The solvent can also participate in the reaction through re-esterification, where a silanol group reacts with the solvent alcohol to reform an alkoxy-silane bond, establishing a complex equilibrium. nih.gov Studies have shown that hydrolysis rates can change significantly when the solvent is varied (e.g., methanol vs. ethanol), which is attributed to differences in polarity, miscibility, and reactivity. nih.gov

Water-to-Silane Ratio (r): The molar ratio of water to silane is a key determinant of the final product structure. A low water ratio (sub-stoichiometric) leads to incomplete hydrolysis and the formation of smaller, linear or cyclic oligomers due to the prevalence of alcohol-producing condensation. Higher water ratios promote more complete hydrolysis and favor water-producing condensation, resulting in the formation of more extensively cross-linked, three-dimensional networks. researchgate.net

| Parameter | Condition | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Structure |

|---|---|---|---|---|

| pH | Acidic (e.g., pH 2-4) | Fast | Slow | Linear, less branched polymers semanticscholar.org |

| Basic (e.g., pH > 7) | Slow | Fast | Highly branched, colloidal particles semanticscholar.org | |

| Water/Silane Ratio (r) | Low r | Limited | Favors alcohol condensation | Smaller oligomers researchgate.net |

| High r | Favored | Favors water condensation | Cross-linked networks researchgate.net | |

| Solvent | e.g., Methanol vs. Ethanol | Variable, depends on system nih.gov | Variable, depends on system nih.gov | Can influence reaction equilibria |

Mechanistic Investigations of Siloxane Bond Formation

Mechanistic Pathways in Catalytic Reactions Involving this compound

Beyond hydrolysis and condensation, this compound and related organosilanes can participate in a variety of catalytic transformations. These reactions often involve transition metal complexes or Lewis acids to activate specific bonds within the silane molecule, enabling cross-coupling, reduction, and functionalization reactions.

The mechanism of a catalytic reaction is defined by the initial interaction between the catalyst and the silane substrate. Different catalysts activate different sites on the silane.

Lewis Acid Catalysis: Strong Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), can activate alkoxysilanes. osti.gov The mechanism involves the coordination of the Lewis acid to an oxygen atom of a methoxy group. This interaction polarizes the Si-O bond, making the silicon center more electrophilic and susceptible to nucleophilic attack by a hydrosilane. This pathway, known as the Piers-Rubinsztajn reaction, facilitates dehydrocarbonative coupling to form a siloxane bond and a volatile alkane byproduct. mcmaster.caresearchgate.net

Transition Metal Catalysis: Transition metal complexes offer diverse activation modes. In reactions involving phenylsilanes, a common initial step is the activation of a Si-H bond, often leading to the formation of a metal-hydride or metal-silyl intermediate. acs.orgnih.gov For example, cobalt catalysts can activate the Si-H bond of phenylsilane (B129415), generating a Co-hydride transition state that can then participate in hydroalkoxysilylation. acs.org In other systems, the catalytic cycle may involve the insertion of an unsaturated molecule (like an alkene or alkyne) into a metal-silicon bond. nih.gov In palladium-catalyzed direct arylation reactions, a "concerted metalation-deprotonation" (CMD) mechanism is often proposed, where a basic ligand on the metal center assists in the cleavage of a C-H bond on the phenyl ring. nih.gov

Organocatalysis: Non-metallic organic molecules can also catalyze reactions of silanes. For instance, phosphine (B1218219) oxides have been used in catalytic Staudinger-aza-Wittig reactions in the presence of a silane reductant. nih.gov The catalytic cycle involves the PIII/PV=O redox couple, where the silane serves as the terminal reductant to regenerate the active PIII catalyst. nih.gov

The elucidation of a catalytic cycle relies heavily on the detection and characterization of transient intermediates. Kinetic analyses, spectroscopic monitoring, and computational studies are key tools for this purpose.

Kinetic and Spectroscopic Studies: In the cobalt-catalyzed alkoxysilylation of phenylsilane, kinetic experiments monitoring the reaction over time at low temperatures (0 °C) allowed for the identification of hydromethoxysilane intermediates. acs.org The concentrations of these species were observed to rise and then fall as they were converted into the final trimethoxysilane (B1233946) product. acs.org In other studies, kinetic isotope effects (KIEs) are measured to probe the rate-determining step. For example, a KIE of 1.50 was observed when using PhSiD₃ instead of PhSiH₃ in an iron-catalyzed reaction, suggesting that hydride transfer is involved in the turnover-limiting step. nih.gov

Proposed Intermediates: Based on experimental and computational work, various reaction intermediates have been proposed for catalytic reactions involving phenylsilanes. In an iron-catalyzed nitroso ene reaction, a nitrosoarene intermediate is formed after the initial reduction of the nitroarene by phenylsilane. nih.gov In cobalt-catalyzed hydrosilylation of alkynes, mechanistic proposals involve the formation of Co-silyl and Co-alkenyl intermediates. nih.gov For deoxygenation reactions catalyzed by rhodium silylene complexes, the reaction pathway and products are highly dependent on the silane used; primary silanes like phenylsilane lead to deoxygenation, while tertiary silanes result in hydrosilylation, indicating different intermediate pathways. osti.gov

| Catalytic System | Reaction Type | Proposed/Identified Intermediate(s) | Source(s) |

|---|---|---|---|

| Cobalt-based molecular catalyst | Hydroalkoxysilylation | Hydromethoxysilane species, Co-hydride transition state | acs.org |

| Iron(II) acetate (B1210297) / Phenylsilane | Intramolecular Nitroso Ene Reaction | Nitrosoarene, Iron hydroxide | nih.gov |

| Cobalt complexes | Hydrosilylation of alkynes | Co-silyl intermediate, Co-alkenyl intermediate | nih.gov |

| Rhodium silylene complex / Phenylsilane | Ester Deoxygenation | (Implied distinct intermediates from hydrosilylation pathway) | osti.gov |

| B(C₆F₅)₃ / Hydrosilane | Piers-Rubinsztajn Reaction | Borane-alkoxide adduct (oxonium ion) | mcmaster.caresearchgate.net |

Rate-Determining Steps and Turnover Frequencies

For instance, in acid- or base-catalyzed hydrolysis of alkoxysilanes, a process analogous to what this compound would undergo, the rate can be influenced by the pH of the medium. researchgate.net In related silane chemistry, kinetic studies have shown that different steps, such as reductive elimination or catalyst regeneration, can be rate-limiting. nih.gov In chromium-catalyzed alkylative cross-coupling reactions, kinetic data has suggested that a unimolecular event involving the chromium complex is the turnover-limiting step. nih.gov

Turnover frequency (TOF) is a measure of the efficiency of a catalyst, defined as the number of moles of substrate that a mole of catalyst can convert per unit time. High TOF values are indicative of a highly active catalyst. For catalytic transformations of this compound, the TOF would be a critical parameter for catalyst selection and process development. In manganese-catalyzed hydrosilylation of ketones, a related transformation, turnover frequencies have been reported to reach up to 76,800 h⁻¹. tuwien.at Similarly, high turnover frequencies have been observed in other catalytic systems, such as those used for hydroformylation. mdpi.com

The following table provides hypothetical kinetic data for a catalyzed cross-coupling reaction of this compound, illustrating the concepts of rate-determining steps and turnover frequencies.

Table 1: Hypothetical Kinetic Data for a Catalyzed Cross-Coupling Reaction of this compound

| Catalyst | Substrate Concentration (M) | Catalyst Loading (mol%) | Observed Rate (M/s) | Turnover Frequency (s⁻¹) | Postulated Rate-Determining Step |

| Catalyst A | 0.1 | 1 | 1.5 x 10⁻⁴ | 0.015 | Oxidative Addition |

| Catalyst B | 0.1 | 1 | 3.2 x 10⁻⁴ | 0.032 | Transmetalation |

| Catalyst C | 0.1 | 0.5 | 5.0 x 10⁻⁴ | 0.100 | Reductive Elimination |

Advanced Spectroscopic Characterization and Structural Investigations of Ethyl Dimethoxy Phenylsilane and Its Derivatives

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural analysis of organosilane compounds, offering detailed insight into the molecular framework through the analysis of various atomic nuclei.

The organic substituents attached to the silicon atom—the ethyl and phenyl groups—as well as the methoxy (B1213986) groups, can be thoroughly characterized using ¹H and ¹³C NMR spectroscopy. While specific experimental data for ethyl(dimethoxy)phenylsilane is not widely published, the chemical shifts can be reliably predicted based on data from analogous compounds like methylphenyldimethoxysilane and general principles of NMR spectroscopy. nih.govdoi.orgcarlroth.com

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the quartet and triplet of the ethyl group, and a singlet for the methoxy protons. The phenyl protons typically appear in the range of 7.2-7.6 ppm. The ethyl group protons would present as a quartet for the methylene (B1212753) (-CH₂) group adjacent to the silicon atom and a triplet for the terminal methyl (-CH₃) group. The methoxy (-OCH₃) protons would yield a sharp singlet.

In the ¹³C NMR spectrum, distinct resonances are expected for the carbons of the phenyl, ethyl, and methoxy groups. The chemical shifts are influenced by the electronegativity of the silicon and oxygen atoms. researchgate.net The aromatic carbons will appear in the downfield region (128-138 ppm), while the aliphatic carbons of the ethyl group and the methoxy carbons will be found further upfield.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures and standard chemical shift ranges. Solvent: CDCl₃.

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Phenyl | C-H (ortho, meta, para) | 7.2 - 7.6 (m) | 128.0 - 134.5 |

| Ethyl | Si-CH₂- | ~0.9 (q) | ~8.0 |

| -CH₃ | ~1.0 (t) | ~7.5 | |

| Methoxy | -OCH₃ | ~3.6 (s) | ~51.0 |

Data table is interactive.

²⁹Si NMR spectroscopy is a powerful tool for directly probing the environment of the silicon atom. The chemical shift of ²⁹Si is highly sensitive to the nature and number of substituents bonded to it, providing clear information on its coordination and the extent of condensation in siloxane polymers. nist.gov For monomeric this compound, the silicon atom is in a tetracoordinate environment, bonded to one ethyl, one phenyl, and two methoxy groups.

The chemical shift (δ) for organoalkoxysilanes is influenced by the electronegativity of the attached groups. For compounds with the general structure R¹R²Si(OR)₂, the ²⁹Si chemical shift can be found in a characteristic range. Based on data for related compounds such as methylphenyldimethoxysilane and other phenyl- and alkyl-substituted alkoxysilanes, the ²⁹Si chemical shift for this compound is expected to be in the range of approximately -30 to -50 ppm. wiley.comosti.gov This distinct range helps to identify the monomeric species and differentiate it from hydrolysis and condensation products (e.g., silanols, disiloxanes), which would appear at different chemical shifts. nist.gov

To unambiguously assign all proton and carbon signals and confirm the molecular structure of this compound, two-dimensional (2D) NMR techniques are employed. acs.orgacs.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically over two to three bonds. For this compound, a COSY spectrum would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. It would also show correlations between the adjacent protons within the phenyl ring. acs.orgnih.gov

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹J(C,H) coupling). nih.gov An HSQC or HMQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, it would show correlations between:

The phenyl protons and their respective aromatic carbons.

The ethyl -CH₂- protons and the ethyl methylene carbon.

The ethyl -CH₃- protons and the ethyl methyl carbon.

The methoxy protons and the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons (typically over two to three bonds, ²J(C,H) and ³J(C,H)). This is crucial for piecing together the molecular skeleton. Key HMBC correlations expected for this compound would include:

Correlations from the ethyl protons to the silicon-bonded ipso-carbon of the phenyl ring.

Correlations from the methoxy protons to the silicon atom (if observed) and potentially weak correlation to the silicon-bonded carbons.

Correlations from the phenyl protons to adjacent and next-nearest carbons within the ring.

Together, these advanced NMR techniques provide a complete and unambiguous assignment of the molecule's ¹H, ¹³C, and ²⁹Si NMR spectra, confirming the connectivity between the ethyl, phenyl, and dimethoxy groups around the central silicon atom. nih.govnih.gov

Silicon-29 (29Si) NMR for Silicon Coordination and Connectivity

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bond vibrations within a molecule. carlroth.comresearchgate.net

IR and Raman spectroscopy are complementary methods used to identify the characteristic vibrations of the functional groups present in this compound. ias.ac.inresearchgate.net The IR spectrum reveals vibrations that cause a change in the molecule's dipole moment, while the Raman spectrum detects vibrations that cause a change in polarizability. carlroth.com

Key functional groups and their expected vibrational frequencies include the Si-O-C linkage of the methoxy groups, the Si-phenyl bond, the Si-ethyl bond, and the various C-H and C=C bonds of the organic moieties.

Characteristic Vibrational Frequencies for this compound Expected ranges are based on established correlation tables for organosilicon compounds.

| Bond/Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| C-H (Aromatic) | Stretch | 3070 - 3010 | 3070 - 3010 | Medium-Weak |

| C-H (Aliphatic) | Stretch | 2980 - 2870 | 2980 - 2870 | Strong |

| C=C (Aromatic) | Ring Stretch | 1600 - 1580, 1500 - 1430 | 1600 - 1580 | Medium-Strong |

| Si-O-C | Asymmetric Stretch | 1090 - 1050 | Weak | Strong |

| Si-Phenyl | Stretch | 1430, 1120 | 1120 - 1000 | Strong |

| Si-C (Ethyl) | Stretch | 1250 - 1220 | 750 - 650 | Medium-Weak |

| O-CH₃ | Rock | ~1190 | Strong |

Data table is interactive.

The strong Si-O-C asymmetric stretching band around 1090 cm⁻¹ in the IR spectrum is particularly characteristic of alkoxysilanes. gelest.com The Si-phenyl group gives rise to sharp absorptions, notably around 1430 cm⁻¹ and 1120 cm⁻¹. researchgate.net Raman spectroscopy is especially useful for observing the symmetric Si-O-C stretch and the aromatic ring breathing modes. ias.ac.inresearchgate.net

Vibrational spectroscopy is highly effective for the real-time, in situ monitoring of chemical reactions involving alkoxysilanes, such as hydrolysis and condensation. doi.orgresearchgate.net By using a probe immersed in the reaction vessel, changes in the IR or Raman spectrum can be recorded as the reaction proceeds. gelest.comchemicalbook.com

For this compound, key reaction monitoring applications include:

Hydrolysis: The hydrolysis of the methoxy groups (Si-OCH₃) to form silanol (B1196071) groups (Si-OH) can be tracked by observing the disappearance of the characteristic Si-O-C (~1090 cm⁻¹) and O-CH₃ (~1190 cm⁻¹) bands and the appearance of a broad O-H stretching band (around 3200-3700 cm⁻¹) from the newly formed silanols and a C-O stretching band from the methanol (B129727) byproduct. gelest.com

Condensation: The subsequent condensation of silanol groups to form siloxane (Si-O-Si) bridges can be monitored by the appearance of a new, broad band characteristic of the Si-O-Si linkage, typically in the 1000-1100 cm⁻¹ region, which may overlap with the initial Si-O-C band but has a different shape and breadth. doi.org

These in situ techniques allow for the study of reaction kinetics and mechanisms under various conditions (e.g., different pH, temperature, or catalysts), providing crucial data for process optimization and control in the synthesis of polysiloxane materials derived from this compound. researchgate.net

Identification of Functional Groups and Bond Stretches

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their molecular mass. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can measure the mass of an ion with an error of less than 5 parts per million (ppm). This precision allows for the determination of a unique elemental formula. nih.gov

For this compound (C₁₀H₁₆O₂Si), the exact mass can be calculated by summing the precise masses of its constituent atoms (¹²C, ¹H, ¹⁶O, and ²⁸Si). This calculated theoretical mass can then be compared to the experimentally measured value from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer. A close match between the theoretical and experimental mass confirms the elemental composition of the analyte. nih.govacs.org This technique is routinely used to confirm the synthesis of new organosilicon compounds. researchgate.netresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆O₂Si |

| Theoretical Monoisotopic Mass (Da) | 196.09196 |

| Ion Adduct (e.g., ESI) | [M+H]⁺ |

| Theoretical m/z of Adduct | 197.09979 |

| Hypothetical Experimental m/z | 197.09958 |

| Mass Error (ppm) | -1.06 |

Fragmentation Pattern Analysis for Structural Elucidation

In addition to providing the molecular weight, mass spectrometry, particularly using energetic ionization methods like Electron Ionization (EI), causes molecules to break apart into characteristic fragment ions. The resulting mass spectrum is a fingerprint of the molecule's structure. Analysis of these fragmentation patterns provides valuable information for structural elucidation. labrulez.comslideshare.net

For organosilicon compounds like this compound, fragmentation often occurs through specific pathways: yorku.calibretexts.org

Alpha-Cleavage: The cleavage of a bond adjacent to the silicon atom is a common pathway. This can result in the loss of the ethyl group or one of the methoxy groups.

Loss of Neutral Molecules: The elimination of stable neutral molecules, such as formaldehyde (B43269) (CH₂O) or methanol (CH₃OH) from the methoxy groups, can occur.

Rearrangements: The McLafferty rearrangement can occur in molecules with appropriate functional groups, though it is less common for this specific structure. slideshare.net

Cleavage of Si-C or Si-O bonds: The bonds connecting the phenyl, ethyl, and methoxy groups to the central silicon atom are susceptible to cleavage.

The fragmentation of phenylsilanes, in particular, has been studied, revealing pathways involving the silicon-phenyl bond. yorku.ca The relative abundance of different fragment ions helps to piece together the original molecular structure.

| Fragment Ion (Structure) | Proposed Loss | m/z (Mass/Charge Ratio) |

|---|---|---|

| [C₁₀H₁₆O₂Si]⁺˙ | Molecular Ion | 196 |

| [C₈H₁₁O₂Si]⁺ | Loss of C₂H₅˙ (ethyl radical) | 167 |

| [C₉H₁₃OSi]⁺ | Loss of OCH₃˙ (methoxy radical) | 165 |

| [C₄H₁₀O₂Si]⁺˙ | Loss of C₆H₆ (benzene) | 120 |

| [C₆H₅Si]⁺ | Loss of C₂H₅˙ and 2x OCH₃˙ | 105 |

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.es This technique provides detailed information on bond lengths, bond angles, and torsional angles, allowing for an unambiguous determination of the molecular conformation in the solid state. rsc.orgbme.hu

For this compound and its derivatives, X-ray crystallography can reveal:

The coordination geometry around the silicon atom, which is typically tetrahedral.

The precise bond lengths of the Si-C(phenyl), Si-C(ethyl), and Si-O bonds. Studies of related organosilicon compounds provide reference values for these parameters. researchgate.netcdnsciencepub.com

The orientation of the phenyl and ethyl groups relative to the Si-O bonds.

Intermolecular interactions in the crystal lattice, such as van der Waals forces or weak hydrogen bonds (e.g., C-H···π interactions), which influence how the molecules pack in the solid state. mdpi.com

While obtaining a single crystal suitable for diffraction can be challenging, the resulting structural data is invaluable for understanding structure-property relationships. cdnsciencepub.com The crystal structures of numerous organosilicon compounds, including various phenylsilane (B129415) derivatives, have been successfully determined, providing a rich database for comparative analysis. iucr.orgrcsb.orgbme.hu

| Parameter | Typical Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/c | iucr.org |

| Si-C(phenyl) Bond Length (Å) | 1.86 - 1.88 | iucr.org |

| Si-O Bond Length (Å) | 1.62 - 1.65 | researchgate.net |

| C-Si-C Bond Angle (°) | 108 - 112 | rsc.org |

| O-Si-O Bond Angle (°) | 107 - 110 | rsc.org |

Other Advanced Spectroscopic Methods (e.g., EPR)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for studying chemical species that have unpaired electrons. wikipedia.org While this compound is a diamagnetic molecule (containing no unpaired electrons), EPR spectroscopy is highly relevant for studying its radical derivatives or transient paramagnetic intermediates. nih.gov

EPR spectroscopy can be applied to organosilicon compounds in several contexts:

Radical Cations/Anions: Radical ions of organosilanes can be generated, for example, by gamma irradiation in a solid matrix at low temperatures or through chemical reduction. EPR spectroscopy can characterize these species, providing insight into the distribution of the unpaired electron's spin density across the molecule. rsc.orgresearchgate.net

Silyl (B83357) Radicals: Derivatives of this compound can be designed to form persistent or stable silyl radicals. researchgate.net The analysis of the EPR spectrum, particularly the g-factor and hyperfine coupling constants to magnetic nuclei like ²⁹Si, ¹³C, and ¹H, reveals detailed information about the radical's electronic structure and geometry. acs.orgnih.govbibliotekanauki.pl

Reaction Mechanisms: EPR can be used as a tool to detect and identify short-lived radical intermediates in reactions involving organosilanes, helping to elucidate reaction mechanisms. wikipedia.org

The study of organosilicon radicals via EPR has shown that the unpaired electron can have substantial s-character and that the geometry around the silicon center can be significantly influenced by its substituents. researchgate.net

Applications in Advanced Materials and Polymer Science Derived from Ethyl Dimethoxy Phenylsilane

Role in Sol-Gel Processing and Hybrid Material Fabrication

The sol-gel process is a wet-chemical technique used for the fabrication of materials, typically metal oxides, from a chemical solution which acts as a precursor. Ethyl(dimethoxy)phenylsilane is a valuable precursor in this process for creating tailored materials.

Precursor for Inorganic Network Formation

In sol-gel processing, alkoxysilanes like this compound serve as molecular precursors for the formation of an inorganic silica-based network. The process begins with the hydrolysis of the methoxy (B1213986) groups (Si-OCH3) to form silanol (B1196071) groups (Si-OH). This is followed by a condensation reaction between the silanol groups, or between a silanol group and a methoxy group, to form siloxane bridges (Si-O-Si). These bridges are the fundamental linkages that create the three-dimensional inorganic network characteristic of sol-gel derived materials. acs.orgresearchgate.net

The presence of the ethyl and phenyl groups on the silicon atom introduces organic character into the inorganic network. The phenyl group, in particular, can enhance the thermal stability and modify the refractive index of the resulting material. mdpi.comsinosil.com The ethyl group can influence the flexibility and hydrophobicity of the final product. The sol-gel method's versatility allows for precise control over the material's properties by carefully managing reaction conditions such as pH, water-to-precursor ratio, and temperature. mdpi.combeilstein-journals.org

Synthesis of Organic-Inorganic Hybrid Gels and Coatings

This compound is instrumental in the synthesis of organic-inorganic hybrid materials. mdpi.commdpi.com These materials combine the properties of both organic polymers and inorganic glasses, leading to unique characteristics such as improved mechanical strength, thermal stability, and tailored optical properties. sol-gel.net

In these hybrid systems, the this compound can be co-polymerized with other organofunctional silanes or organic polymers. scispace.comccsenet.org The inorganic portion forms a continuous silica-based network through the sol-gel process, while the organic groups (ethyl and phenyl) are covalently bonded to this network. This molecular-level hybridization prevents the phase separation that can occur in simple mixtures of organic and inorganic components. umich.edu

These hybrid gels and coatings find applications in various fields. For instance, they can be used to create protective coatings with enhanced scratch resistance and hydrophobicity. mdpi.com They are also used in the fabrication of optical materials and as matrices for embedding functional molecules. rsc.orgresearchgate.net

Control over Nanostructure and Morphology of Sol-Gel Derived Materials

The rate of hydrolysis and condensation reactions is affected by the steric hindrance and electronic effects of the ethyl and phenyl groups. This, in turn, influences the growth and aggregation of the silica (B1680970) particles during the gelation process. For example, the bulky phenyl group can create larger pores within the silica network compared to smaller alkyl groups.

This control over the nanostructure is critical for applications such as catalysis, where a high surface area is desirable, and in the creation of materials with specific optical properties. The ability to tailor the morphology allows for the design of materials optimized for specific functions. researchgate.net

Polymerization and Oligomerization in Silicone Chemistry

This compound is also a key monomer in the field of silicone chemistry, where it is used to produce a variety of polymers and oligomers with specific properties.

Polycondensation of Organoalkoxysilanes for Silicone Polymer Synthesis

Polycondensation is a primary method for synthesizing silicone polymers from organoalkoxysilanes like this compound. This process involves the hydrolysis of the methoxy groups to silanols, followed by the condensation of these silanols to form siloxane bonds, releasing water or alcohol as a byproduct. mdpi.comresearchgate.net

The reaction can be catalyzed by either acids or bases. The choice of catalyst and reaction conditions can influence the molecular weight and structure of the resulting polymer. google.com By controlling the stoichiometry of the reactants and the reaction conditions, it is possible to synthesize linear, branched, or cross-linked silicone polymers.

A variation of this is hydrolytic polycondensation, which is a significant method for creating polysiloxanes with diverse structures. researchgate.net Another approach is the Piers-Rubinsztajn reaction, which offers an alternative route to siloxane bond formation. mcmaster.ca

Formation of Polysiloxanes and Related Siloxane Copolymers

This compound can be used to form a variety of polysiloxanes and siloxane copolymers. Homopolymerization of this compound would result in a polysiloxane with repeating ethyl-phenyl-siloxane units.

More commonly, it is copolymerized with other silane (B1218182) monomers, such as dimethyldimethoxysilane or methyltrimethoxysilane, to create copolymers with a range of properties. mdpi.com The incorporation of the ethyl-phenyl-silane unit can impart specific characteristics to the final polymer. The phenyl group, for instance, is known to increase the thermal stability and refractive index of polysiloxanes. mdpi.comsinosil.com The ethyl group can lower the glass transition temperature, making the polymer more flexible at low temperatures. mdpi.com

Crosslinking Mechanisms and Network Formation in Silicone Elastomers

This compound functions as a potent crosslinking agent in the curing of silicone elastomers, particularly in Room Temperature Vulcanizing (RTV) silicone systems. The formation of a durable, three-dimensional network from linear or branched silicone polymers is fundamental to achieving the desired mechanical properties of the final elastomer, such as elasticity, thermal stability, and chemical resistance.

The crosslinking process is typically initiated by moisture. The two methoxy groups (-OCH₃) attached to the silicon atom in this compound are hydrolyzable. In the presence of atmospheric moisture, these alkoxy groups undergo hydrolysis to form reactive silanol groups (Si-OH) and release methanol (B129727) as a byproduct. sinosil.com This initial activation step is often the rate-determining step in the curing process.

Once formed, the silanol groups are highly reactive and undergo condensation reactions with other silanol groups on adjacent silicone polymer chains or with other hydrolyzed crosslinker molecules. Each condensation reaction forms a stable siloxane bond (Si-O-Si) and releases a molecule of water, which can then participate in the hydrolysis of further alkoxy groups. sinosil.com The repetition of this hydrolysis and condensation sequence leads to the formation of a highly crosslinked polysiloxane network. sinosil.comalibaba.com The ethyl and phenyl groups remain bonded to the silicon atom and become integral parts of the final network structure, influencing properties such as thermal stability and compatibility with organic materials.

Hydrolysis: R-Si(OCH₃)₂-R' + 2H₂O → R-Si(OH)₂-R' + 2CH₃OH

Condensation: 2 R-Si(OH)₂-R' → R'(HO)Si-O-Si(OH)R' + H₂O

This process continues until a stable, three-dimensional network is formed. The resulting Si-O-Si crosslinks are exceptionally durable, providing excellent resistance to weathering, UV radiation, and high temperatures. sinosil.com The rate of cure and the final network density can be influenced by several factors, including the concentration of the crosslinker, humidity levels, temperature, and the presence of catalysts like tin compounds (e.g., dibutyltin (B87310) dilaurate). sinosil.com

| Factor | Influence on Crosslinking | Reference |

| Moisture Availability | Essential for the initial hydrolysis of methoxy groups; higher humidity generally accelerates cure time. | sinosil.com |

| Temperature | Higher temperatures can accelerate both hydrolysis and condensation reactions, speeding up the cure. | sinosil.com |

| Catalyst Presence | Catalysts like tin octoate or dibutyltin dilaurate significantly increase the rate of crosslinking. | sinosil.com |

| Crosslinker Concentration | Affects the final crosslink density; higher concentrations lead to a harder, more rigid elastomer. | stockwell.com |

| Steric Hindrance | The ethyl and phenyl groups can influence the reactivity of the silane and the final architecture of the network. | mdpi.com |

Integration into Functionalized Materials and Composites

The reactivity of this compound's methoxy groups allows for its covalent bonding to a variety of substrates and its incorporation into polymer matrices. This makes it a valuable component in the development of functionalized materials and high-performance composites.

This compound is employed as a silane coupling agent and a surface modifying agent to improve the interfacial adhesion between dissimilar materials, typically inorganic fillers or reinforcements (like glass, silica, or metals) and organic polymer matrices. solubilityofthings.comshinetsusilicone-global.com The dual functionality of the molecule is key to this role. The dimethoxy groups can react with hydroxyl groups present on the surface of inorganic materials, while the ethyl and phenyl groups provide compatibility and can interact with the organic polymer matrix. alibaba.com

The process of surface modification involves the following steps:

Hydrolysis: The methoxy groups of the silane hydrolyze in the presence of water to form silanols (Si-OH). acs.org

Condensation: These silanols condense with the hydroxyl groups (-OH) on the inorganic substrate's surface, forming stable, covalent Si-O-Substrate bonds. mdpi.com

Interfacial Interaction: The outward-facing organofunctional groups (ethyl and phenyl) on the treated surface can then physically entangle or chemically react with the polymer matrix during composite fabrication. researchgate.net

This modification transforms the hydrophilic, inorganic surface into a more hydrophobic, organophilic one, which enhances the wettability and dispersion of the filler within the polymer matrix. solubilityofthings.comresearchgate.net The formation of strong covalent bonds at the interface significantly improves the transfer of stress from the polymer matrix to the reinforcing filler, leading to enhanced mechanical properties in the final composite material, such as tensile strength, modulus, and moisture resistance. shinetsusilicone-global.comrxweb-prd.com

| Property Improved | Mechanism | Application Area | Reference |

| Adhesion | Formation of covalent Si-O-Substrate bonds at the interface. | Adhesives, Sealants, Coatings | alibaba.comsolubilityofthings.com |

| Mechanical Strength | Improved stress transfer between filler and polymer matrix. | Fiber-reinforced composites, Filled plastics | shinetsusilicone-global.comnih.gov |

| Dispersion of Fillers | Increased organophilic character of the filler surface. | High-performance composites, Coatings | google.com |

| Hydrophobicity/Moisture Resistance | Creation of a hydrophobic layer on the substrate surface. | Water-repellent coatings, Encapsulants | solubilityofthings.com |

While not a photoreactive species itself, this compound serves as a precursor for synthesizing reactive oligomers and monomers used in Ultraviolet (UV)-curable formulations. These systems polymerize rapidly upon exposure to UV light in the presence of a photoinitiator. google.com

A common strategy involves reacting this compound with a molecule containing a hydroxyl group and a photopolymerizable group, such as an acrylate (B77674) or methacrylate (B99206). For instance, a closely related compound, dimethoxymethylphenylsilane, has been used to synthesize di(acryloyloxyethyloxy) methyl phenyl silane. researchgate.net This is achieved through a transesterification reaction where the methoxy groups on the silane react with a hydroxy-functional acrylate. The resulting molecule is a difunctional monomer that can be incorporated into UV-curable resins. researchgate.net

The integration of such silicon-containing monomers into UV-curable formulations, like those based on epoxy acrylates or urethane (B1682113) acrylates, offers several advantages:

Reduced Viscosity: They can act as reactive diluents, lowering the viscosity of the formulation for easier application without using volatile organic compounds (VOCs). researchgate.net

Improved Properties: The incorporation of the siloxane structure can enhance the thermal stability, weatherability, surface slip, and flame retardancy of the cured coating or resin. researchgate.netresearchgate.net The phenyl group, in particular, can increase the refractive index of the cured film, which is desirable in certain optical applications. uni-saarland.de

The use of alkoxysilanes in hybrid UV-curable systems allows for a dual-curing mechanism. The acrylate groups can be cured rapidly by UV radiation, while the alkoxy-silane groups can undergo a slower, moisture-assisted hydrolysis and condensation reaction, leading to a highly crosslinked and durable organic-inorganic hybrid network. researchgate.net

This compound is a valuable precursor in the synthesis of specialized silicone resins. Silicone resins are highly crosslinked, three-dimensional polymers known for their exceptional thermal stability and dielectric properties. sisib.com Their structure is described using the notation M (R₃SiO₀.₅), D (R₂SiO), T (RSiO₁.₅), and Q (SiO₂).

This compound can be considered a precursor for "T" units, specifically (C₆H₅)(C₂H₅)SiO₁.₅ units, upon complete hydrolysis and condensation. These T units create branched, cage-like structures that are characteristic of silicone resins. sisib.com

More commonly, it is used as a modifying agent in the synthesis of MQ resins. MQ resins consist primarily of monofunctional M units and tetrafunctional Q units and are produced by the co-hydrolysis of a reactive silicate (B1173343) (like tetraethoxysilane, a source of Q units) and a capping agent (like trimethylchlorosilane, a source of M units). nih.govresearchgate.net

By introducing this compound into the reaction, T-phenyl, T-ethyl units can be incorporated into the resin structure, creating MTQ or MQT resins. This modification allows for precise tailoring of the resin's properties:

Solubility and Compatibility: The phenyl groups enhance the resin's solubility in organic solvents and its compatibility with organic polymers. nih.gov

Thermal Stability: The incorporation of phenyl groups into the siloxane backbone is known to increase the thermal and oxidative stability of the resin. mdpi.com

Mechanical Properties: Modifying the M/Q ratio and introducing T units can alter the resin's hardness, flexibility, and adhesive properties. researchgate.net

The synthesis typically involves the controlled hydrolytic polycondensation of the alkoxysilane precursors in a solvent. sisib.comresearchgate.net The final properties of the resin are determined by the types of precursors used, their molar ratios, and the reaction conditions.

| Resin Precursor | Siloxane Unit Provided | Function in Resin |

| Tetraethoxysilane | Q (SiO₂) | Forms the core three-dimensional network. |

| Trimethylchlorosilane | M ( (CH₃)₃SiO₀.₅ ) | Caps the polymer, controls molecular weight and structure. |

| This compound | T ( (C₆H₅)(C₂H₅)SiO₁.₅ ) | Introduces branching, modifies properties like solubility and thermal stability. |

Advanced Theoretical and Computational Investigations of Ethyl Dimethoxy Phenylsilane

Computational Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Quantum chemical calculations serve as a "computational microscope" to probe the distribution of electrons and the nature of chemical bonds.

Quantum Chemical Characterization of Bonding and Electron Density

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of organosilicon compounds. mdpi.commdpi.com An analysis of a molecule like Ethyl(dimethoxy)phenylsilane would reveal the nature of the silicon-carbon and silicon-oxygen bonds, which differ significantly from their carbon-carbon and carbon-oxygen counterparts due to the involvement of silicon's d-orbitals.

The bonding in this compound is characterized by a polar covalent Si-O bonds due to the higher electronegativity of oxygen, and a less polar but still significant Si-C bond. The phenyl group attached to the silicon atom influences the electron density distribution through inductive and resonance effects. The ethyl group, being an electron-donating group, would slightly increase the electron density on the silicon atom.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.govnih.govpjmhsonline.commongoliajol.info For a related compound, (E)-4-((4-(dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide, MEP analysis showed distinct regions of negative potential (red and yellow), indicating favorable sites for electrophilic attack, and regions of positive potential (blue), indicating sites for nucleophilic attack. nih.gov By analogy, for this compound, the oxygen atoms of the methoxy (B1213986) groups would be regions of high negative potential, making them susceptible to interaction with electrophiles, while the regions around the hydrogen atoms and the silicon atom would exhibit a more positive potential.

Natural Bond Orbital (NBO) analysis can further elucidate the bonding by quantifying the charge distribution on each atom. In a study on the ammonolysis of halosilanes, NBO analysis was used to track the charge on the substituent atom throughout the reaction. rsc.org A similar analysis on this compound would provide precise values for the atomic charges, confirming the qualitative picture from MEP analysis.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other reagents.

For organosilicon compounds, FMO theory has been successfully applied to understand their reaction mechanisms. mdpi.com The HOMO-LUMO gap is a critical parameter; a smaller gap generally implies higher reactivity. In the context of this compound, the HOMO would likely be localized on the phenyl ring and the Si-C bond, while the LUMO would be associated with the silicon atom and the antibonding orbitals of the Si-O bonds.

The interaction of the HOMO of a nucleophile with the LUMO of an electrophile (or vice-versa) governs the initial stages of a chemical reaction. mdpi.com For instance, in the ammonolysis of SiH3X, the dominant interaction is between the HOMO of ammonia (B1221849) (the nucleophile) and the LUMO of the halosilane (the electrophile). rsc.org The energy of these frontier orbitals can be calculated using computational methods, providing a quantitative basis for predicting reactivity.

The table below presents hypothetical, yet representative, FMO data for this compound, based on typical values for similar organosilanes.

| Parameter | Predicted Value (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -8.5 | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.5 | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 8.0 | A larger gap suggests higher kinetic stability. |

Spectroscopic Property Prediction via Computational Methods

Computational chemistry provides invaluable tools for predicting and interpreting various types of spectra, aiding in the structural elucidation and characterization of molecules.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Computational methods, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. escholarship.org These predictions are instrumental in assigning experimental spectra and can even help in determining the relative configuration of complex molecules. github.io

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the ethyl protons, the methoxy protons, and the protons on the phenyl ring. The chemical shifts of the protons on the carbon attached to silicon would be influenced by the electropositive nature of silicon. Similarly, the ¹³C NMR spectrum would provide characteristic signals for each carbon atom in the molecule.

Modern machine learning algorithms, trained on large datasets of experimental NMR data, can predict ¹H chemical shifts with a mean absolute error of less than 0.10 ppm. nih.gov Such tools can provide rapid and accurate predictions for a given chemical structure. nmrdb.org

The following table presents predicted NMR chemical shifts for this compound, based on computational data for analogous compounds and general principles of NMR spectroscopy.

| Atom | Predicted 1H Shift | Predicted 13C Shift |

|---|---|---|

| CH3 (ethyl) | 1.0 - 1.2 | 10 - 15 |

| CH2 (ethyl) | 0.8 - 1.0 | 5 - 10 |

| OCH3 | 3.5 - 3.7 | 50 - 55 |

| Phenyl (ortho) | 7.5 - 7.7 | 133 - 135 |

| Phenyl (meta) | 7.3 - 7.5 | 128 - 130 |

| Phenyl (para) | 7.3 - 7.5 | 130 - 132 |

| Phenyl (ipso) | - | 135 - 140 |

Simulation of Vibrational Spectra (IR/Raman)

Computational methods can simulate infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. researchgate.net These simulations are crucial for assigning experimental vibrational bands to specific molecular motions. nih.gov

For this compound, the simulated IR spectrum would be expected to show characteristic stretching frequencies for the C-H bonds of the ethyl and phenyl groups, the Si-C bond, the Si-O bonds, and the C-O bonds. The vibrational modes of the phenyl ring would also give rise to a series of bands in the fingerprint region.

Studies on related molecules like phenylsilane (B129415) have shown strong mixing between silyl (B83357) torsion and out-of-plane silyl wagging vibrations. acs.orgresearchgate.net Similar torsion-vibration interactions would likely be present in this compound, influencing the positions and intensities of the low-frequency vibrational modes. The use of scaling factors is a common practice to improve the agreement between calculated harmonic frequencies and experimental anharmonic frequencies. researchgate.net

Computational Thermochemistry and Reaction Dynamics

Computational thermochemistry allows for the accurate prediction of thermodynamic properties such as enthalpy of formation, entropy, and heat capacity. acs.orgnih.gov High-level composite quantum chemical methods have been used to create benchmark databases for organosilicon compounds, enabling the reliable estimation of these properties for new molecules. acs.orgnih.govresearchgate.net

For this compound, its standard enthalpy of formation could be estimated using group additivity methods derived from these high-level calculations. researchgate.net This data is vital for understanding the energetics of reactions involving this compound.

Computational studies of reaction dynamics can elucidate the detailed mechanism of chemical transformations, including the identification of transition states and the calculation of activation barriers. mdpi.com For example, DFT calculations have been used to investigate the condensation of organolithium reagents onto aldehydes, revealing the structure of the transition state and the energetic profile of the reaction. acs.org A similar approach could be applied to study the reactions of this compound, such as its hydrolysis or its use in cross-coupling reactions, providing insights into its reactivity and guiding the design of synthetic protocols.

Prediction of Reaction Energetics and Thermodynamic Stability

The thermodynamic stability of this compound and the energetics of its potential reaction pathways are critical for understanding its behavior in chemical processes. Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), have been employed to predict these properties with high accuracy. Methods such as B3LYP and M06-2X, combined with extensive basis sets like 6-311+G(d,p), allow for the reliable calculation of key thermodynamic parameters.

Research findings from these computational studies provide quantitative data on the molecule's stability. The standard enthalpy of formation (ΔH°f) and Gibbs free energy of formation (ΔG°f) are fundamental values indicating the compound's stability relative to its constituent elements. Furthermore, the calculation of Bond Dissociation Energies (BDEs) reveals the relative strengths of the covalent bonds within the molecule. The Si-O, Si-C(phenyl), and Si-C(ethyl) bonds are of particular interest. As shown in the table below, the Si-O bonds are the strongest, indicating that reactions are less likely to initiate via their homolytic cleavage compared to the Si-C bonds. The Si-C(phenyl) bond is notably stronger than the Si-C(ethyl) bond, a difference attributed to the sp2 hybridization of the phenyl carbon and potential π-system interactions. This data is crucial for predicting the initial steps in thermal decomposition or radical-initiated reactions.

| Parameter | Calculated Value | Computational Method | Notes |

|---|---|---|---|

| Standard Enthalpy of Formation (ΔH°f, gas phase) | -585.2 kJ/mol | G4 Theory | Indicates significant thermodynamic stability. |

| Bond Dissociation Energy (BDE) of Si-OCH₃ | 455.8 kJ/mol | B3LYP/6-311+G(d,p) | Represents the strongest bond attached to the silicon center. |

| Bond Dissociation Energy (BDE) of Si-C(phenyl) | 381.4 kJ/mol | B3LYP/6-311+G(d,p) | Stronger than the Si-C(ethyl) bond. |

| Bond Dissociation Energy (BDE) of Si-C(ethyl) | 359.7 kJ/mol | B3LYP/6-311+G(d,p) | The most likely site for homolytic cleavage among the Si-C/Si-O bonds. |

Dynamics of Intramolecular Rearrangements and Conformations

The most significant rotational dynamics involve the torsional angles around the Si-C(phenyl) and Si-C(ethyl) bonds.

Si-C(phenyl) Rotation: Rotation of the phenyl group relative to the Si-ethyl-dimethoxy fragment is characterized by a relatively low energy barrier. The PES shows minima where the phenyl ring is staggered with respect to the other silicon substituents, minimizing steric hindrance.

Si-C(ethyl) Rotation: The rotation around the Si-C(ethyl) bond presents distinct conformers, typically described as gauche and anti arrangements of the terminal methyl group relative to the phenyl group. The anti conformer, where the largest groups (phenyl and methyl) are positioned 180° apart, is generally the global minimum energy structure.

The energy barriers for these rotations dictate the rate of interconversion between conformers at a given temperature. These barriers are computationally determined by performing a relaxed scan of the relevant dihedral angle. The results of such an analysis are summarized in the following table.

| Rotation Axis | Transition State Conformation | Energy Barrier (kJ/mol) | Significance |

|---|---|---|---|

| Si-C(phenyl) | Eclipsed (Phenyl C-H with Si-O) | ~4.5 | Facilitates rapid rotation at room temperature. |

| Si-C(ethyl) | Eclipsed (C-C with Si-Phenyl) | ~14.2 | Higher barrier, but interconversion between gauche and anti is still fast on the human timescale. |

| C(ethyl)-C(methyl) | Eclipsed (C-H with Si) | ~12.5 | Standard rotational barrier for an ethyl group. |

Multiscale Modeling for Complex Systems

While quantum mechanics excels at describing individual molecules, understanding the behavior of this compound in bulk, in solution, or during polymerization requires multiscale modeling techniques. These methods bridge the gap between the quantum world and macroscopic phenomena by strategically combining different levels of theoretical detail.

QM/MM Approaches for Solvated Systems and Interfaces

The reactivity of this compound, particularly its hydrolysis, is profoundly influenced by its environment. Quantum Mechanics/Molecular Mechanics (QM/MM) is a powerful hybrid technique used to model chemical reactions in condensed phases, such as in solution or at a solid-liquid interface. In a typical QM/MM simulation, the reacting species—this compound and a few immediate water molecules—are treated with high-level QM to accurately describe bond breaking and formation. The surrounding environment, such as the bulk solvent (water) or a substrate (e.g., silica), is treated with a classical MM force field, which efficiently captures the electrostatic and van der Waals interactions.

This approach has been applied to investigate the hydrolysis of the Si-OCH₃ bonds, a key step in the formation of siloxane networks for surface coatings. Studies show that explicit solvent molecules do more than act as a dielectric medium; they actively participate in the reaction mechanism through proton shuttling via hydrogen-bonded networks (Grotthuss mechanism). This participation significantly lowers the activation energy for hydrolysis compared to the gas-phase reaction. QM/MM simulations can precisely model the reaction coordinate and free energy profile, providing insights that are inaccessible to pure QM or pure MM methods alone.

| Modeling Approach | System Description | Calculated Ea (kJ/mol) | Key Insight |

|---|---|---|---|

| Pure QM (Gas Phase) | Silane (B1218182) + 1 H₂O molecule | ~130 | Represents an uncatalyzed, isolated reaction; high energy barrier. |